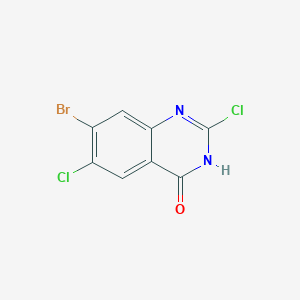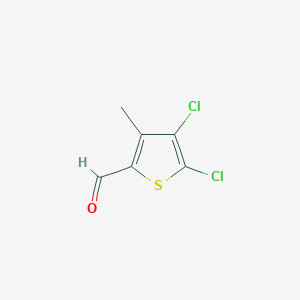
4,5-Dichloro-3-methylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde typically involves the chlorination of 3-methylthiophene-2-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Dichloro-3-methylthiophene-2-carboxylic acid.
Reduction: 4,5-Dichloro-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine atoms. These features make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-thiophenecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichloro-3-methylthiophene: Similar structure but lacks the aldehyde group, limiting its use in reactions requiring this functional group.
Uniqueness: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde is unique due to the combination of the aldehyde group and the chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C6H4Cl2OS |
|---|---|
Molekulargewicht |
195.07 g/mol |
IUPAC-Name |
4,5-dichloro-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 |
InChI-Schlüssel |
NFFQEASDFHEFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






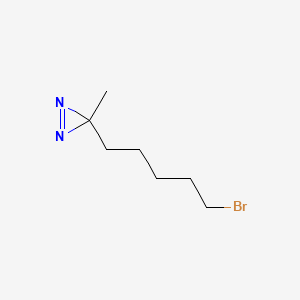

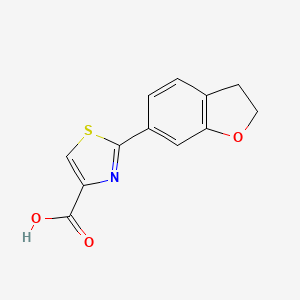

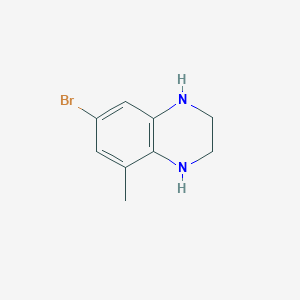
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)



